REACTION_CXSMILES
|
[C:1]1([N:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH2:9][C:8]2=[O:16])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:17].[Na+].C([Li])CCC.C1CCCCC1.[CH3:30][O:31][C:32](=O)[O:33]C.Cl>O1CCCC1.O>[CH3:30][O:31][C:32]([N:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:15]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH2:9][C:8]([OH:16])=[O:17])=[O:33] |f:1.2|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1C(CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
16.06 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
113 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
122.3 g
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
51.7 g
|
Type
|
reactant
|
Smiles
|
COC(OC)=O
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
169 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
67 °C
|
Type
|
CUSTOM
|
Details
|
Afterwards, the solution is stirred at −10° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
cooled to −10° C
|
Type
|
DISTILLATION
|
Details
|
the organic solvents are distilled off at reduced pressure
|
Type
|
ADDITION
|
Details
|
After addition of toluene (345 ml) to the suspension
|
Type
|
CUSTOM
|
Details
|
After phase separation at 75° C.
|
Type
|
WASH
|
Details
|
the organic phase is washed with another portion of water (120 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to crystallize at 0° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)N(C1=C(C=CC=C1)CC(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81.2 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |